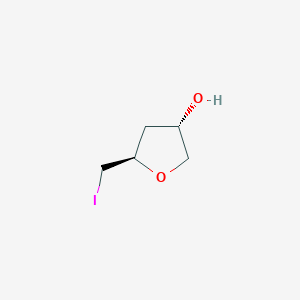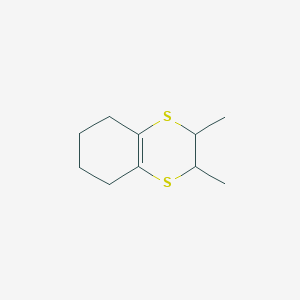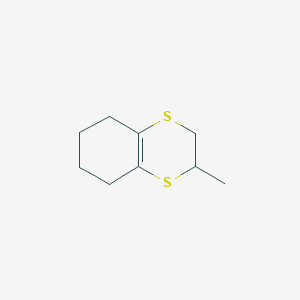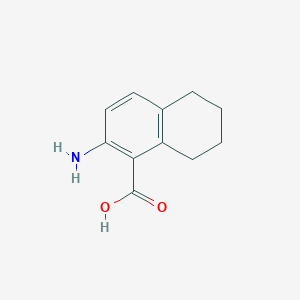
Boc-Cysteinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a sulfanyl group attached to a propan-2-yl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cysteinol typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxy and sulfanyl groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamate can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
科学的研究の応用
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Boc-Cysteinol involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The tert-butyl group provides steric hindrance, enhancing the stability of the compound and its interactions.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications.
Benzyl carbamate: Another protecting group with different steric properties.
tert-Butyl-N-methylcarbamate: A methylated analog with distinct reactivity.
Uniqueness
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is unique due to the presence of both hydroxy and sulfanyl groups, which provide additional functionalization options and reactivity compared to simpler carbamates. This makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-6(4-10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)/t6-/m1/s1 |
InChIキー |
QJZIPROEVNIIPZ-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CS |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B8572416.png)







![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-iodo-benzamide](/img/structure/B8572479.png)

![tert-Butyl {2-amino-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8572482.png)

![N-[4-(Bromoacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8572507.png)
